molecular formula C11H12ClNO B12706977 Quinoline, 8-ethoxy-, hydrochloride CAS No. 78706-47-5

Quinoline, 8-ethoxy-, hydrochloride

Cat. No.: B12706977
CAS No.: 78706-47-5
M. Wt: 209.67 g/mol
InChI Key: DUXURTNRMHKBTI-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

The IR spectrum of 8-ethoxyquinoline hydrochloride should exhibit:

  • N–H Stretch : ~2500–3000 cm⁻¹ (protonated pyridine nitrogen).
  • C–O–C Asymmetric Stretch : ~1250 cm⁻¹ (ethoxy group).
  • Aromatic C=C Stretches : 1450–1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.48 (t, 3H, –OCH₂CH₃)
  • δ 4.12 (q, 2H, –OCH₂CH₃)
  • δ 7.35–8.90 (m, 6H, aromatic protons)

¹³C NMR :

  • δ 14.1 (–OCH₂CH₃)
  • δ 63.8 (–OCH₂CH₃)
  • δ 115–150 (aromatic carbons)

Mass Spectrometry (MS)

  • Molecular Ion : m/z 173.0835 (C₁₁H₁₁NO⁺)
  • Base Peak : m/z 145 (quinoline fragment after ethoxy loss)
  • Chloride Adduct : m/z 208.0733 (C₁₁H₁₁NOCl⁻)

Comparative Structural Analysis with Related Ethoxyquinoline Derivatives

Property 8-Ethoxyquinoline Hydrochloride 8-Ethoxyquinoline-5-sulfonic Acid 8-Hydroxyquinoline
Molecular Formula C₁₁H₁₂ClNO C₁₁H₁₁NO₄S C₉H₇NO
Functional Groups –OCH₂CH₃, Cl⁻ –OCH₂CH₃, –SO₃H –OH
Solubility Polar solvents High (due to sulfonic acid) Moderate
Hydrogen Bonding Ionic N⁺–H⋯Cl⁻ O–H⋯O (sulfonic acid) O–H⋯N (intramolecular)

The ethoxy group enhances lipophilicity compared to hydroxy derivatives, while sulfonic acid substitution drastically increases hydrophilicity. Protonation at the pyridine nitrogen in the hydrochloride salt alters electronic properties, red-shifting absorption spectra relative to neutral analogs.

Properties

CAS No.

78706-47-5

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

8-ethoxyquinoline;hydrochloride

InChI

InChI=1S/C11H11NO.ClH/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10;/h3-8H,2H2,1H3;1H

InChI Key

DUXURTNRMHKBTI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Sulfonation of Quinoline

  • Quinoline is reacted with oleum (fuming sulfuric acid, typically 65% SO3 concentration) at elevated temperatures (130–150 °C) for 1–3 hours to form quinoline-8-sulfonic acid.
  • The mass ratio of oleum to quinoline is optimized between 2:1 and 4:1, with a preferred ratio of 3:1.
  • After sulfonation, the reaction mixture is hydrolyzed by adding water and cooled to 10–40 °C to isolate quinoline-8-sulfonic acid by filtration.

Alkali Fusion and Hydrolysis

  • Quinoline-8-sulfonic acid is reacted with solid sodium hydroxide at high temperatures (330–360 °C) to perform alkali fusion, converting the sulfonic acid group to a hydroxyl group, yielding 8-hydroxyquinoline.
  • The mass ratio of quinoline-8-sulfonic acid to sodium hydroxide ranges from 1:1.2 to 1:2.0.
  • After fusion, the mixture is neutralized to pH 6–9 using sulfuric acid, and water vapor distillation is applied to isolate pure 8-hydroxyquinoline.

Purification and Yield

  • The product purity typically exceeds 99%, with yields around 99%.
  • Particle size distribution is controlled between 5–40 μm for optimal quality.
  • The process is suitable for industrial scale due to high yield, purity, and stable product quality.

Preparation of Copper 8-Quinolinolate (Related Complex)

  • 8-Hydroxyquinoline is dissolved in water with sodium hydroxide at 40–90 °C.
  • Cupric sulfate pentahydrate is added under stirring (60–150 rpm) to form copper 8-quinolinolate.
  • The reaction mixture is cooled to 25–30 °C, filtered, and dried to obtain the copper complex with purity above 99%.

Synthetic Method for 8-Hydroxyquinoline Using Catalysts

  • A catalyst is prepared by dispersing metal nitrates (e.g., nickelous nitrate) and nanometer powders of chlorides or sulfates in an organic solvent, followed by ultrasonic stirring, drying, and grinding to fine powder (0.1–10 μm).
  • Quinoline is sulfonated in the presence of this catalyst and oleum at 120–150 °C for 2–3 hours.
  • The sulfonated product is hydrolyzed and alkali fused with sodium hydroxide and water vapor to yield 8-hydroxyquinoline.
  • This method improves selectivity, reduces side reactions, and enhances yield (~93% for sulfonation step).

Data Table: Summary of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Product Purity (%) Notes
Sulfonation of Quinoline Quinoline + 65% Oleum + Catalyst 130–150 1–3 ~93 >99 Mass ratio oleum:quinoline 3:1
Alkali Fusion Quinoline-8-sulfonic acid + NaOH 330–360 0.5–1 ~99 >99 Neutralize pH 6–9
Ethoxylation (Inferred) 8-Hydroxyquinoline + Ethyl halide + Base 50–100 2–6 Not specified Not specified Williamson ether synthesis
Hydrochloride Salt Formation 8-Ethoxyquinoline + HCl Room temp 0.5–1 Quantitative High purity Precipitation and drying

Chemical Reactions Analysis

Types of Reactions: Quinoline, 8-ethoxy-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include molecular iodine, nanostructured titanium dioxide, and montmorillonite K-10 . Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of environmentally benign catalysts.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the use of bromine in chloroform can lead to the formation of dibromoquinoline derivatives . Similarly, the use of benzaldehyde and acetone on the surface of alumina impregnated with hydrochloric acid can yield various quinoline derivatives .

Scientific Research Applications

Biological Activities

The biological activities of quinoline derivatives are extensive, with significant findings reported in various studies:

Antimicrobial Activity

Quinoline compounds, including 8-ethoxyquinoline hydrochloride, exhibit potent antimicrobial properties against a range of pathogens:

  • Antibacterial : Studies have shown that quinoline derivatives possess activity against multidrug-resistant strains of bacteria such as Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to standard antibiotics like vancomycin .
  • Antifungal : Certain derivatives have demonstrated antifungal activity against species such as Candida albicans, with MIC values indicating moderate efficacy .

Anticancer Properties

Research indicates that 8-hydroxyquinoline derivatives can act as anticancer agents. They function through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting metalloproteins that are crucial for tumor growth .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in conditions like Alzheimer's disease. It acts as an iron chelator, potentially reducing oxidative stress associated with neurodegeneration .

Applications in Drug Development

The unique properties of 8-ethoxyquinoline hydrochloride make it a valuable scaffold in drug design:

  • Lead Compounds : Its derivatives serve as lead compounds for developing new drugs targeting various diseases, including cancer and infectious diseases .
  • Hybrid Molecules : Recent studies have explored hybridization with other pharmacophores to enhance efficacy and reduce toxicity .

Case Studies

Several documented case studies illustrate the applications and efficacy of quinoline derivatives:

Study Focus Findings
Fu et al. (2020)Hybridization with CiprofloxacinDeveloped a hybrid molecule showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values lower than standard drugs .
Yurras et al. (2019)Synthesis of Triazole DerivativesEvaluated antimicrobial activity against fungal strains; results indicated varying degrees of efficacy compared to established antifungals .
De la Guardia et al. (2020)Antiviral ActivityInvestigated antiviral properties against dengue virus; synthesized novel derivatives showing promising results .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

8-Hydroxyquinoline Hydrochloride
  • Structure : Contains a hydroxyl (-OH) group at the 8-position instead of ethoxy-piperidinyl.
  • Properties : The hydroxyl group increases polarity and metal-chelating capacity, making it useful in antimicrobial and antifungal applications. However, reduced lipophilicity compared to the ethoxy derivative may limit bioavailability .
5-Chloromethyl-8-hydroxyquinoline Hydrochloride
  • Structure : Features a chloromethyl (-CH2Cl) group at the 5-position and a hydroxyl group at the 8-position.
  • Properties : The chloromethyl group enhances reactivity for nucleophilic substitutions, enabling further derivatization. The hydroxyl group retains metal-binding activity, but the compound’s higher molecular weight (243.02 g/mol) may affect solubility .
5-Amino-8-hydroxyquinoline Dihydrochloride
  • Structure: Includes an amino (-NH2) group at the 5-position and hydroxyl at the 8-position.
  • The dihydrochloride form improves aqueous solubility compared to neutral quinoline derivatives .
8-(Chloromethyl)-5-methoxyquinoline Hydrochloride
  • Structure : Combines a chloromethyl group at the 8-position and methoxy (-OCH3) at the 5-position.
  • Properties: Methoxy’s electron-donating effect stabilizes the quinoline ring, while the chloromethyl group offers sites for further functionalization. The molecular weight (244.12 g/mol) and lipophilicity differ significantly from the ethoxy-piperidinyl analogue .

Physicochemical Properties

Property Quinoline, 8-ethoxy-, HCl 8-Hydroxyquinoline HCl 5-Chloromethyl-8-hydroxyquinoline HCl
Molecular Weight (g/mol) ~300 (estimated) 195.6 243.02
Key Functional Groups Ethoxy-piperidinyl Hydroxyl Chloromethyl, hydroxyl
Solubility Moderate in polar solvents High in aqueous media Low due to chloromethyl group
Melting Point Not reported >250°C 282°C

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